molecular formula C18H20N2O2 B1602520 Benzyl 2-phenylpiperazine-1-carboxylate CAS No. 912763-14-5

Benzyl 2-phenylpiperazine-1-carboxylate

Cat. No.: B1602520
CAS No.: 912763-14-5
M. Wt: 296.4 g/mol
InChI Key: OSZLLPOULCKUCI-UHFFFAOYSA-N
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Description

Benzyl 2-phenylpiperazine-1-carboxylate is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a piperazine ring substituted with a benzyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-phenylpiperazine-1-carboxylate typically involves the reaction of benzyl chloride with 2-phenylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that Benzyl 2-phenylpiperazine-1-carboxylate exhibits various biological activities, particularly in relation to neurotransmitter systems. Its structural similarity to established piperazine derivatives suggests potential applications in treating neurological and psychiatric disorders.

Key Biological Activities:

  • Antipsychotic Effects : The compound may interact with neurotransmitter receptors similar to existing antipsychotic medications.
  • Modulation of Fatty Acid Amide Hydrolase (FAAH) : It has been identified as a modulator for FAAH, which is linked to the treatment of anxiety and pain .
  • Neuropeptide S Receptor Antagonism : Studies have explored its role as an antagonist for neuropeptide S receptors, indicating potential applications in anxiety disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for precise modifications to enhance biological activity or alter pharmacokinetic properties. Understanding the SAR is crucial for optimizing its therapeutic efficacy.

Table 1: Structure-Activity Relationship Analysis

Compound NameStructural FeaturesNotable Activity
This compoundPiperazine ring with benzene substituentsAntipsychotic effects
4-(Benzoyl)piperazineBenzoyl group instead of benzylPotential antitumor activity
1-(4-Fluorophenyl)piperazineFluorine substitution on phenyl groupIncreased receptor affinity

Case Study 1: Antipsychotic Potential

A study investigated the binding affinity of this compound to sigma receptors, revealing promising results that suggest its utility in developing new antipsychotic medications. The compound exhibited a binding profile similar to existing drugs like haloperidol, indicating potential therapeutic applications in treating schizophrenia .

Case Study 2: FAAH Modulation

Research focusing on the modulation of FAAH demonstrated that derivatives of this compound could significantly reduce levels of endocannabinoids in neuronal cells. This reduction has implications for managing anxiety and pain disorders, highlighting the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Benzyl 2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

Comparison with Similar Compounds

Uniqueness: Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Benzyl 2-phenylpiperazine-1-carboxylate (BPPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

BPPC is a piperazine derivative characterized by a benzyl group and a phenyl substituent on the piperazine ring. The general structure can be represented as follows:

BPPC=C15H18N2O2\text{BPPC}=\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

1. Pharmacological Effects

BPPC has been studied for its effects on various biological systems. Key findings include:

  • Sigma Receptor Affinity : BPPC exhibits significant affinity towards sigma receptors, which are implicated in several neuropsychiatric disorders. Its binding affinity was comparable to established sigma receptor ligands, indicating potential therapeutic applications in treating anxiety and depression .
  • Antagonistic Properties : In vitro studies have shown that BPPC acts as an antagonist at certain receptor sites, affecting calcium mobilization in cells. This suggests a role in modulating neurotransmitter release and synaptic plasticity .

2. Structure-Activity Relationships (SAR)

The biological activity of BPPC is closely related to its chemical structure. Studies have demonstrated that modifications to the piperazine ring or substituents on the phenyl groups can significantly alter its potency and efficacy. For instance, variations in the para-substituents on the phenyl ring have been shown to affect antagonist potency at sigma receptors .

Table 1: Structure-Activity Relationships of BPPC Derivatives

CompoundStructure DescriptionpK_B ValueActivity Type
BPPCBenzyl + 2-phenyl8.12Antagonist
Compound A4-Fluoro derivative8.05Antagonist
Compound BDimethylamino substitution>10 μMInactive

3. Case Studies

Several studies have investigated the therapeutic potential of BPPC:

  • Anxiety Disorders : A study focusing on rodent models demonstrated that BPPC administration resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
  • Neuroprotection : Research has indicated that BPPC may offer neuroprotective effects through modulation of sigma receptors, which are involved in neuroinflammation and neurodegeneration .

Safety and Toxicology

Despite its promising biological activities, BPPC is associated with several adverse effects typical of piperazine derivatives. These include:

  • Psychiatric Effects : Users have reported acute psychosis, agitation, and hallucinations, particularly at higher doses .
  • Physiological Effects : Toxicological studies indicate risks such as renal toxicity and seizures, necessitating careful consideration during therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-phenylpiperazine-1-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically begins with benzoic acid derivatives, involving steps like acylation, bromination, and esterification. Key variables include solvent choice (e.g., dichloromethane vs. THF), reaction time (6–24 hours), and stoichiometric ratios (e.g., 1.2:1 molar ratio of acyl chloride to amine). Systematic optimization involves iterative testing of these parameters, with purity monitored via HPLC. For example, using excess benzyl chloroformate in anhydrous DMF at 0–5°C improves carboxylation efficiency .

Reaction Optimization Table

ParameterTested RangeOptimal ConditionImpact on Yield
SolventDCM, THF, EtOAcAnhydrous DMF+25% yield
Temperature0–5°C vs. RT0–5°CPrevents side reactions
Reaction Time6–48 hours18 hoursMaximizes conversion

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Prioritize carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH bending (piperazine ring) .
  • <sup>1</sup>H NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm, multiplet) and piperazine methylene groups (δ 3.4–4.1 ppm) .
  • GC-MS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment (>98%) .

Q. What safety precautions are critical when handling this compound derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes .
  • Storage : -20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound?

Methodological Answer: Hybrid functionals like B3LYP (with 20% exact exchange) improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error). The Colle-Salvetti correlation-energy formula (LSDA + gradient corrections) refines electron density maps, critical for studying charge distribution in the piperazine ring .

DFT Functional Comparison

FunctionalExchange-Correlation MixAverage Error (kcal/mol)Application
B3LYP20% exact exchange2.4Thermochemistry
LSDALocal spin-density5.8Baseline studies
PBE025% exact exchange3.1Band gaps

Q. What crystallographic refinement strategies in SHELXL improve structural determination accuracy?

Methodological Answer:

  • Twinning Analysis : Use HKLF 5 to handle twinned crystals, common in piperazine derivatives due to flexible rings.
  • Hydrogen Placement : Apply AFIX constraints for NH groups, validated via Hirshfeld surfaces in Mercury CSD 2.0 .
  • Disorder Modeling : Split occupancy refinement for benzyl groups using PART and FREE commands .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • NMR Chemical Shifts : Compare gauge-including atomic orbital (GIAO) DFT calculations (B3LYP/6-311++G**) with experimental <sup>13</sup>C NMR. Discrepancies >2 ppm suggest solvation effects—re-run simulations with implicit solvent models (e.g., PCM) .
  • IR Frequency Mismatches : Check anharmonic corrections; scaled frequencies (0.96–0.98 factor) often align better with observed peaks .

Q. What methodologies enable enantioselective synthesis and chiral resolution?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Iridium-catalyzed amination (e.g., 50°C in DMF) achieves >90% ee, monitored via SFC with Chiralpak AD-H columns .
  • Chiral Resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid for diastereomeric salt crystallization. Purity is confirmed via polarimetry ([α]D<sup>25</sup> = ±152°) .

Data Contradiction Analysis Example

ObservationPossible CauseResolution Strategy
DFT-predicted vs. observed dipole momentsBasis set incompletenessUse aug-cc-pVTZ basis set
HPLC purity vs. NMR integrationColumn degradationRecalibrate HPLC with fresh column

Properties

IUPAC Name

benzyl 2-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-13-17(20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZLLPOULCKUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587587
Record name Benzyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-14-5
Record name Benzyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-benzyl 4-tert-butyl 2-phenylpiperazine-1,4-dicarboxylate (0.84 g, 2.12 mmol) in dichloromethane (5.0 mL) added drop wise trifluoroacetic acid (5.0 mL) and maintained at 25° C. for 90 minutes. The reaction mixture was concentrated, and the residue dissolved in ethyl acetate (60 mL). The solution was washed with saturated aqueous sodium carbonate (30 mL) and brine (20 mL), and then dried over anhydrous sodium sulfate, filtered and concentrated to yield benzyl 2-phenylpiperazine-1-carboxylate (0.59 g, 94% yield). MS (EI) for C18H20N2O2: 297 (MH+).
Name
1-benzyl 4-tert-butyl 2-phenylpiperazine-1,4-dicarboxylate
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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